2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-phenyl-1,3,5-triazine
Overview
Description
2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-phenyl-1,3,5-triazine is a heterocyclic aromatic compound It is characterized by the presence of a triazine ring substituted with a chloro group, a dibenzofuran moiety, and a phenyl group
Mechanism of Action
Target of Action
The compound “2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-phenyl-1,3,5-triazine” is a complex organic molecule that has been found to interact with several biological targets. One of the primary targets of this compound is the protein tyrosine phosphatase 1B (PTP1B) . PTP1B plays a crucial role in insulin signaling and is considered a potential therapeutic target for the treatment of diabetes mellitus .
Mode of Action
It is known that compounds containing a dibenzo[b,d]furan fragment can inhibit the production of tumor necrosis factor (tnf-α), which can be employed as antiallergic agents . This suggests that the compound may interact with its targets, such as PTP1B, to modulate their activity, leading to changes in cellular signaling pathways.
Biochemical Pathways
The compound’s interaction with PTP1B suggests that it may affect insulin signaling pathways . By inhibiting PTP1B, the compound could enhance insulin sensitivity, thereby helping to regulate blood glucose levels. Additionally, the compound’s potential to inhibit TNF-α production suggests that it may also affect inflammatory pathways .
Pharmacokinetics
The compound’s molecular weight (40785) and its chemical structure suggest that it may have good bioavailability .
Result of Action
The inhibition of PTP1B and the potential reduction in TNF-α production could result in improved insulin sensitivity and reduced inflammation, respectively . These effects could potentially be beneficial in the treatment of conditions such as diabetes mellitus and various inflammatory diseases.
Biochemical Analysis
Biochemical Properties
2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-phenyl-1,3,5-triazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the reaction . Additionally, this compound can bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival . By modulating this pathway, this compound can impact cell growth and apoptosis. Furthermore, this compound can influence the expression of genes involved in oxidative stress response, thereby affecting cellular redox balance and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as enzymes and receptors. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation and downstream signaling . Additionally, this compound can activate transcription factors by binding to specific DNA sequences, leading to changes in gene expression . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and increased oxidative stress .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound can exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity, due to its interaction with critical enzymes and cellular components . Threshold effects have been observed, where a certain dosage level triggers a marked increase in adverse effects, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites that can be further conjugated and excreted from the body . The interaction with cytochrome P450 enzymes can also affect the metabolic flux of other substrates, potentially leading to drug-drug interactions and altered pharmacokinetics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Additionally, binding proteins such as albumin can influence the distribution and localization of the compound within tissues, affecting its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its biochemical effects . Targeting signals and post-translational modifications can direct the compound to these compartments, enhancing its interaction with relevant biomolecules and pathways . For example, nuclear localization allows the compound to modulate gene expression by interacting with transcription factors and DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-phenyl-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4,6-dichloro-1,3,5-triazine with dibenzofuran-3-yl and phenyl substituents in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Electrophilic Aromatic Substitution: The aromatic rings in the dibenzofuran and phenyl groups can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-triazine derivative, while oxidation can produce triazine oxides .
Scientific Research Applications
2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-phenyl-1,3,5-triazine has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Material Science: Employed in the development of novel polymers and materials with unique electronic properties .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A simpler analog with similar aromatic properties.
2-Chloro-4-(dibenzo[b,d]furan-1-yl)-6-phenyl-1,3,5-triazine: A structural isomer with the dibenzofuran moiety attached at a different position.
2-Chloro-4,6-diphenyl-1,3,5-triazine: Lacks the dibenzofuran moiety but has similar triazine and phenyl groups
Uniqueness
2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-phenyl-1,3,5-triazine is unique due to the presence of both dibenzofuran and phenyl groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .
Properties
IUPAC Name |
2-chloro-4-dibenzofuran-3-yl-6-phenyl-1,3,5-triazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClN3O/c22-21-24-19(13-6-2-1-3-7-13)23-20(25-21)14-10-11-16-15-8-4-5-9-17(15)26-18(16)12-14/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIJGSAWPMMKMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC4=C(C=C3)C5=CC=CC=C5O4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2142681-84-1 | |
Record name | 2-chloro-4-(dibenzo[b,d]furan-3-yl)-6-phenyl-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.